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Introduction
Favipiravir (also known as T-705) is a potent antiviral agent with a broad spectrum of activity

against various RNA viruses, including influenza A, B, and C viruses.[1][2] Its unique

mechanism of action, targeting the viral RNA-dependent RNA polymerase (RdRp), makes it an

effective inhibitor of viral replication and a promising candidate for the treatment of influenza

infections, including those caused by strains resistant to other antiviral drugs.[3] This technical

guide provides an in-depth overview of the in vitro efficacy of Favipiravir against influenza virus,

detailing its quantitative antiviral activity, the experimental protocols used for its evaluation, and

a visualization of its mechanism of action and experimental workflows.

Data Presentation: In Vitro Efficacy of Favipiravir
Against Influenza Virus
The antiviral activity of Favipiravir has been extensively evaluated in vitro against a wide range

of influenza virus strains. The following table summarizes the 50% effective concentration

(EC50) and 50% cytotoxic concentration (CC50) of Favipiravir against various influenza A and

B virus subtypes, including oseltamivir-resistant strains and avian influenza viruses. The data is

primarily derived from studies using Madin-Darby Canine Kidney (MDCK) cells.
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Influenza Virus
Strain/Subtype

Resistance
Profile

EC50 (µM)
CC50 (µM) in
MDCK Cells

Selectivity
Index (SI =
CC50/EC50)

Influenza A

(H1N1)

A/England/195/2

009 (pdm09)

Oseltamivir-

Sensitive
1.9 - 7.8 >1000 >128 - >526

A/Luhansk/18/20

08

Oseltamivir-

Resistant

(H275Y)

2.93 Not Reported Not Reported

A/New

Jersey/15/2007

(seasonal)

Oseltamivir-

Resistant
15.07 >1000 >66

A/Brisbane/59/20

07 (seasonal)

Oseltamivir-

Sensitive
17.05 >1000 >58

Influenza A

(H3N2)

A/Victoria/3/75 Not Specified 0.014 - 0.55 >2000 >3636 - >142857

A/Bethesda/956/

2006

Oseltamivir &

Zanamivir-

Resistant

1.21 Not Reported Not Reported

A/Florida/01/200

9

Adamantane-

Resistant (S31N)
0.45 Not Reported Not Reported

Influenza A

(Avian)

A/Vietnam/HN30

408/2005 (H5N1)

Oseltamivir-

Resistant

(H274Y)

4.14 Not Reported Not Reported

A/Vietnam/HN30

408/2005 (H5N1)

Oseltamivir-

Resistant

(N294S)

1.341 Not Reported Not Reported
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A/turkey/VA/4529

/2002 (H7N2)

Oseltamivir-

Sensitive
1.53 Not Reported Not Reported

A/New

York/107/2003

(H7N2)

Adamantane-

Resistant
10.2 Not Reported Not Reported

Influenza B

Seasonal Strains

Oseltamivir-

Sensitive &

Resistant

0.57 - 5.3 Not Reported Not Reported

Note: EC50 and CC50 values can vary depending on the specific cell line, assay method, and

virus strain used.

Experimental Protocols
The in vitro efficacy of Favipiravir is typically determined using a combination of cell-based

assays. The following are detailed methodologies for key experiments.

Plaque Reduction Assay
This assay is a gold standard for quantifying infectious virus and assessing the antiviral activity

of a compound by measuring the reduction in viral plaque formation.

a. Cell Seeding:

Madin-Darby Canine Kidney (MDCK) cells are seeded into 6-well or 12-well plates at a

density that will result in a confluent monolayer on the day of infection (e.g., 3 x 10^5

cells/mL for a 12-well plate).[1]

Plates are incubated overnight at 37°C in a 5% CO2 incubator.[1]

b. Virus Dilution and Infection:

On the day of the experiment, serial 10-fold dilutions of the influenza virus stock are

prepared in a virus growth medium (e.g., DMEM with 1 µg/mL TPCK-trypsin).[1]
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The cell monolayer is washed with phosphate-buffered saline (PBS).

A specific volume of each virus dilution is added to the wells (e.g., 100 µL for a 12-well plate).

[1]

The plates are incubated for 1 hour at 37°C to allow for virus adsorption.[1]

c. Compound Treatment and Overlay:

Following adsorption, the virus inoculum is removed.

An overlay medium containing a semi-solid substance (e.g., Avicel or agarose) and varying

concentrations of Favipiravir is added to each well.[1] A no-drug control is included.

The plates are incubated at 37°C in a 5% CO2 incubator for 48-72 hours, or until visible

plaques are formed.

d. Plaque Visualization and Quantification:

The overlay medium is carefully removed.

The cell monolayer is fixed with a solution such as 4% paraformaldehyde.

The cells are stained with a crystal violet solution, which stains the cells but not the plaques

(areas of dead or lysed cells).[4]

The number of plaques in each well is counted, and the EC50 value is calculated as the

concentration of Favipiravir that reduces the number of plaques by 50% compared to the no-

drug control.

Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell

death, or cytopathic effect.

a. Cell Seeding:
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MDCK cells are seeded in 96-well plates at a density that will form a confluent monolayer

(e.g., 2.5 x 10^4 cells/well).[5]

Plates are incubated overnight at 37°C in a 5% CO2 incubator.

b. Compound and Virus Addition:

The next day, the culture medium is removed.

Serial dilutions of Favipiravir are prepared in a suitable medium and added to the wells.

A pre-titered amount of influenza virus (sufficient to cause >80% CPE in control wells) is then

added to the wells containing the compound dilutions.[3]

Control wells include cells only (no virus, no drug), virus only (no drug), and drug only (no

virus, for cytotoxicity assessment).

The plates are incubated at 37°C in a 5% CO2 incubator until significant CPE is observed in

the virus control wells (typically 2-3 days).

c. CPE Quantification:

Cell viability is assessed using a method such as the Neutral Red uptake assay or MTT

assay (see below).

The EC50 is determined as the concentration of Favipiravir that inhibits 50% of the virus-

induced CPE.[3]

Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of a compound that is toxic to the host cells,

providing the CC50 value.

a. Cell Seeding and Compound Treatment:

MDCK cells are seeded in 96-well plates as described for the CPE assay.

Serial dilutions of Favipiravir are added to the wells. No virus is added.
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The plates are incubated for the same duration as the antiviral assays (e.g., 48-72 hours).

b. MTT Addition and Incubation:

A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is prepared

(e.g., 5 mg/mL in PBS).

The culture medium is removed from the wells, and the MTT solution is added to each well.

The plates are incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow

MTT to purple formazan crystals.

c. Formazan Solubilization and Absorbance Reading:

The MTT solution is removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol)

is added to each well to dissolve the formazan crystals.

The absorbance is measured using a microplate reader at a wavelength of 570-590 nm.

The CC50 is calculated as the concentration of Favipiravir that reduces cell viability by 50%

compared to untreated control cells.

Mandatory Visualizations
Mechanism of Action of Favipiravir
Favipiravir is a prodrug that is intracellularly converted to its active form, Favipiravir-

ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[2] Favipiravir-RTP acts as a competitive

inhibitor of the influenza virus RNA-dependent RNA polymerase (RdRp), the enzyme

responsible for viral RNA replication. By mimicking a purine nucleotide, Favipiravir-RTP is

incorporated into the nascent viral RNA strand, leading to chain termination and lethal

mutagenesis, thereby inhibiting viral proliferation.[6]
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Caption: Mechanism of action of Favipiravir against influenza virus.

Experimental Workflow for In Vitro Efficacy Testing
The following diagram illustrates a typical workflow for determining the in vitro antiviral efficacy

and cytotoxicity of a compound like Favipiravir.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15361990?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15361990?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay Setup

In Vitro Assays

Data Analysis

1. Cell Culture
(e.g., MDCK cells)

4a. Antiviral Efficacy Assay
(Plaque Reduction or CPE Inhibition)

4b. Cytotoxicity Assay
(e.g., MTT Assay)

2. Compound Preparation
(Serial Dilutions of Favipiravir)

3. Virus Preparation
(Titered Influenza Virus Stock)

5a. EC50 Calculation5b. CC50 Calculation

6. Selectivity Index (SI)
Calculation (CC50/EC50)

Click to download full resolution via product page

Caption: General workflow for in vitro antiviral efficacy testing.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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